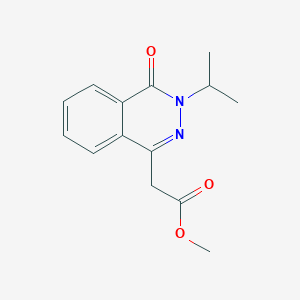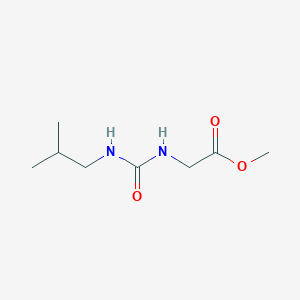![molecular formula C17H19NO5 B3047566 Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]- CAS No. 142115-01-3](/img/structure/B3047566.png)
Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-
Descripción general
Descripción
Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of an acetic acid moiety attached to a phenoxy group, which is further substituted with an amino group and two methoxy groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,4-dimethoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the esterification of the amine with acetic anhydride to produce the desired compound.
Industrial Production Methods
In an industrial setting, the production of acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, efficient catalysts, and advanced purification techniques to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenoxy group allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and amino groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, [4-[amino(phenyl)methyl]phenoxy]-: Lacks the methoxy groups, leading to different chemical and biological properties.
Acetic acid, [4-[amino(2,4-dimethylphenyl)methyl]phenoxy]-: Contains methyl groups instead of methoxy groups, resulting in variations in reactivity and applications.
Acetic acid, [4-[amino(2,4-dihydroxyphenyl)methyl]phenoxy]-: Features hydroxyl groups, which can significantly alter its chemical behavior and biological activity.
Uniqueness
Acetic acid, [4-[amino(2,4-dimethoxyphenyl)methyl]phenoxy]-, is unique due to the presence of both amino and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[4-[amino-(2,4-dimethoxyphenyl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-13-7-8-14(15(9-13)22-2)17(18)11-3-5-12(6-4-11)23-10-16(19)20/h3-9,17H,10,18H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZFQVDZUKSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576927 | |
| Record name | {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142115-01-3 | |
| Record name | {4-[Amino(2,4-dimethoxyphenyl)methyl]phenoxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















